molecular formula C14H17ClN2S B14562628 (2Z)-3-Butyl-N-(4-chloro-2-methylphenyl)-1,3-thiazol-2(3H)-imine CAS No. 61677-25-6

(2Z)-3-Butyl-N-(4-chloro-2-methylphenyl)-1,3-thiazol-2(3H)-imine

Cat. No.: B14562628
CAS No.: 61677-25-6
M. Wt: 280.8 g/mol
InChI Key: UDWNWCIZNLHXBR-UHFFFAOYSA-N
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Description

(2Z)-3-Butyl-N-(4-chloro-2-methylphenyl)-1,3-thiazol-2(3H)-imine is a synthetic organic compound that belongs to the thiazole family Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring This particular compound is characterized by its butyl side chain and a 4-chloro-2-methylphenyl group attached to the thiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-3-Butyl-N-(4-chloro-2-methylphenyl)-1,3-thiazol-2(3H)-imine typically involves the following steps:

    Formation of Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

    Substitution Reactions:

    Final Assembly: The final step involves the coupling of the substituted thiazole with the appropriate amine under controlled conditions to form the imine linkage.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(2Z)-3-Butyl-N-(4-chloro-2-methylphenyl)-1,3-thiazol-2(3H)-imine can undergo various chemical reactions, including:

    Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The imine group can be reduced to form the corresponding amine.

    Substitution: The chloro group on the phenyl ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Corresponding amines.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex thiazole derivatives.

    Biology: The compound has shown potential as an antimicrobial agent due to its ability to disrupt bacterial cell walls.

    Medicine: Research is ongoing to explore its potential as an anti-inflammatory and anticancer agent.

    Industry: It is used in the development of novel materials with specific electronic and optical properties.

Mechanism of Action

The mechanism of action of (2Z)-3-Butyl-N-(4-chloro-2-methylphenyl)-1,3-thiazol-2(3H)-imine involves its interaction with specific molecular targets. In biological systems, it may inhibit key enzymes or disrupt cellular processes by binding to active sites or altering membrane permeability. The exact pathways and targets are still under investigation, but preliminary studies suggest its efficacy in modulating inflammatory responses and inducing apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

  • (2Z)-N-(4-Chloro-2-methylphenyl)-2-(isonicotinoylhydrazono)-4-[4-methyl-2-(4-pyridinyl)-1,3-thiazol-5-yl]-4-oxobutanamide
  • N-(4-Chloro-2-methylphenyl)-2-[(2Z)-2-(3,5-dibromo-2-hydroxybenzylidene)hydrazino]-2-oxoacetamide

Uniqueness

Compared to similar compounds, (2Z)-3-Butyl-N-(4-chloro-2-methylphenyl)-1,3-thiazol-2(3H)-imine stands out due to its unique butyl side chain and specific substitution pattern on the phenyl ring. These structural features contribute to its distinct chemical reactivity and potential biological activities, making it a valuable compound for further research and development.

Properties

CAS No.

61677-25-6

Molecular Formula

C14H17ClN2S

Molecular Weight

280.8 g/mol

IUPAC Name

3-butyl-N-(4-chloro-2-methylphenyl)-1,3-thiazol-2-imine

InChI

InChI=1S/C14H17ClN2S/c1-3-4-7-17-8-9-18-14(17)16-13-6-5-12(15)10-11(13)2/h5-6,8-10H,3-4,7H2,1-2H3

InChI Key

UDWNWCIZNLHXBR-UHFFFAOYSA-N

Canonical SMILES

CCCCN1C=CSC1=NC2=C(C=C(C=C2)Cl)C

Origin of Product

United States

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